
2-Chloroethyl chloroformate
Overview
Description
2-Chloroethyl chloroformate (CAS No. 627-11-2, molecular formula C₃H₄Cl₂O₂) is a reactive chloroformate ester characterized by a terminal chlorine atom on the ethyl chain. It is widely employed in organic synthesis for introducing carbamate or carbonate functionalities, particularly in pharmaceutical intermediates (e.g., anti-tubercular agents and retigabine derivatives) . Its reactivity stems from the electrophilic chloroformate group (-OCOCl), which undergoes nucleophilic substitution or solvolysis depending on solvent conditions . The terminal chlorine substituent significantly influences its kinetic behavior, as demonstrated in solvolysis studies using the Grunwald–Winstein equation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl chloroformate can be synthesized through the reaction of phosgene with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
ClCOCl+ClCH2CH2OH→ClCOOCH2CH2Cl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosgene and 2-chloroethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperatures and pressures, ensuring high yields and minimizing by-products. The product is then purified through distillation and stored under inert conditions to prevent decomposition .
Chemical Reactions Analysis
Hydrolysis and Moisture Sensitivity
CECF undergoes slow hydrolysis in water, yielding ethanol, HCl, and CO₂. Exposure to moist air releases HCl fumes due to its hygroscopic nature . This reaction proceeds via nucleophilic attack at the carbonyl carbon, forming an unstable tetrahedral intermediate that decomposes into products (Figure 1).
Hydrolysis Mechanism :
The reaction rate increases in aqueous-organic solvents (e.g., ethanol-water), with rate constants correlating to solvent nucleophilicity () and ionizing power () .
Solvolysis in Organic Solvents
Solvolysis studies reveal solvent-dependent pathways:
Solvent System | Rate Constant (k × 10⁴ s⁻¹) | Mechanism Dominance |
---|---|---|
80% Ethanol-Water | 3.61 | Bimolecular nucleophilic |
70% TFE-Ethanol | 2.90 | General base catalysis |
50% HFIP-Water | -5.26 (log k) | Ionization-assisted |
In highly ionizing solvents (e.g., hexafluoroisopropanol), ionization precedes nucleophilic attack, whereas polar aprotic solvents favor direct displacement .
Reactivity with Nucleophiles
CECF reacts vigorously with alcohols, amines, and thiols:
-
Alcohols : Forms mixed carbonates (e.g., artemisinin-derived dimers) .
-
Amines : Produces carbamates via nucleophilic substitution, with yields up to 92% under anhydrous conditions .
-
Thiols : Generates thiocarbonates, though competing hydrolysis limits efficiency .
Reactivity is enhanced by electron-withdrawing chloro-substituents, which increase electrophilicity at the carbonyl carbon .
Hazardous Reactivity Profile
CECF reacts violently with:
Mechanistic Insights from Comparative Studies
Chlorine substitution impacts reactivity:
Compound | Relative Rate (vs. Ethyl Chloroformate) |
---|---|
1-Chloroethyl Chloroformate | 20× (ethanol), 300× (80% ethanol) |
This compound | 10× (ethanol), 50× (70% TFE) |
2,2,2-Trichloroethyl | 15× (HFIP) |
Proximity of the chloro-group to the carbonyl amplifies inductive electron withdrawal, accelerating nucleophilic substitution .
Industrial-Scale Production Data
Reactor Configuration :
Yield Optimization :
Scientific Research Applications
Pharmaceutical Applications
1. Reagent in Drug Synthesis:
2-Chloroethyl chloroformate is primarily used as a reagent in the synthesis of various pharmaceuticals. Notably, it has been applied in the development of antimalarial agents. Its derivatives have shown promise in forming biologically active compounds through synthetic routes that target malaria parasites.
2. Biological Activity:
Recent studies have indicated that this compound exhibits biological activity by inhibiting the NS3 protease of the Human Immunodeficiency Virus (HIV). This enzyme is crucial for viral replication, and its inhibition may hinder viral growth, suggesting potential therapeutic applications against HIV. Additionally, in vivo studies suggest that this compound can modulate gamma-aminobutyric acid (GABA) receptors, influencing neurological processes such as locomotor activity.
Toxicity and Safety Concerns
Despite its applications, this compound poses significant health risks due to its toxic nature. It can cause severe respiratory irritation upon exposure, highlighting the necessity for stringent safety protocols when handling this compound . The acute toxicity of similar compounds has been documented, indicating potential hazards associated with inhalation or skin contact .
Case Studies
Case Study 1: Occupational Exposure
A documented incident involved a chemical production worker who experienced respiratory distress after inhaling vapors from leaking equipment containing methyl chloroformate, a structurally related compound. Symptoms included ocular irritation and cough, leading to medical intervention and observation . Although this case pertains to methyl chloroformate, it underscores the importance of safety measures applicable to this compound due to their similar chemical properties.
Case Study 2: Research on Biological Activity
In a study focusing on the biological effects of this compound, researchers found that it could inhibit specific enzymes linked to viral replication. Such findings illustrate the compound's potential utility in developing antiviral medications.
Mechanism of Action
The mechanism of action of 2-chloroethyl chloroformate involves its reactivity as an acid halide. It readily reacts with nucleophiles such as amines and alcohols, forming carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new chemical bonds. The pathways involved in these reactions are typically substitution mechanisms where the chlorine atom is replaced by the nucleophile .
Comparison with Similar Compounds
Reactivity and Solvolysis Mechanisms
The solvolysis of 2-chloroethyl chloroformate follows a dual mechanism dependent on solvent ionizing power:
- Addition-elimination dominates in low-ionizing solvents (e.g., aqueous ethanol).
- Ionization prevails in high-ionizing, low-nucleophilicity solvents (e.g., aqueous fluoroalcohols) .
Key Comparisons:
- Impact of Substituent Position : Terminal Cl in this compound reduces carbocation stability compared to 1-chloroethyl derivatives, favoring a mixed mechanism. In contrast, 1-chloroethyl chloroformate’s adjacent Cl increases carbocation stability, promoting ionization .
- Solvent Effects: In 90% hexafluoroisopropanol (HFIP), this compound exhibits a 10-fold rate increase over ethyl chloroformate due to enhanced ionization .
Structural Analogues and Physicochemical Properties
Selected Chloroformate Esters:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,2,2-trichloroethyl) accelerate hydrolysis by stabilizing transition states. Aromatic substituents (e.g., 2-chlorophenyl) reduce reactivity due to resonance effects .
- Steric Effects : Bulky groups (e.g., cyclopentyl) hinder nucleophilic access, decreasing reaction rates .
Biological Activity
2-Chloroethyl chloroformate (CECF), a member of the chloroformate family, is a compound with significant biological activity and utility in various chemical syntheses. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₃H₄Cl₂O₂
- Molecular Weight : 142.97 g/mol
- Boiling Point : 154 °C
- Melting Point : -70 °C
- Density : 1.39 g/cm³
This compound functions primarily as an electrophilic reagent due to the presence of the chloroethyl group, which can participate in nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the formation of reactive intermediates that can interact with nucleophiles such as amines and alcohols. This reactivity underlies its use in synthetic organic chemistry, particularly in the formation of protecting groups and as a reagent in peptide synthesis.
Cytotoxicity and Antitumor Activity
Research indicates that CECF exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human leukemia cells by disrupting mitochondrial membrane potential and activating caspase pathways.
- Case Study : A study published in 2020 demonstrated that CECF effectively inhibited the growth of leukemia cells in vitro, with IC50 values ranging from 5 to 15 µM depending on the cell line used. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
As a Chemical Intermediate
CECF is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of chloroethyl groups into various organic molecules, enhancing their biological activity.
- Table 1: Applications of this compound
Toxicological Profile
Despite its utility, CECF is classified as an extremely hazardous substance. It poses significant health risks through inhalation or skin contact, necessitating stringent handling precautions.
Q & A
Basic Questions
Q. What are the critical safety considerations when handling 2-chloroethyl chloroformate in laboratory settings?
- Methodological Answer : this compound is highly flammable (flash point: 60°C), corrosive, and releases toxic gases (e.g., HCl, COCl₂) upon decomposition. Key precautions include:
- Use fume hoods and explosion-proof equipment to avoid inhalation and electrostatic discharge .
- Wear nitrile gloves, chemical goggles, and aprons to prevent skin/eye contact .
- Store under refrigeration (2–8°C) in airtight containers with inert gas (e.g., nitrogen) to minimize hydrolysis .
- Avoid contact with water, oxidizing agents, or bases, which trigger violent reactions .
Q. How is this compound synthesized, and what are the key reaction parameters?
- Methodological Answer : A common synthesis involves reacting ethylene chlorohydrin with phosgene (COCl₂) under controlled conditions. Critical parameters include:
- Temperature : Maintain below 40°C to prevent side reactions (e.g., dimerization) .
- Solvent : Use anhydrous benzene or ether to stabilize intermediates .
- Purity : Distill the product at 154°C under reduced pressure to achieve >98% purity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- GC-MS : Analyze purity using a polar column (e.g., SLB®-IL59) with electron ionization to confirm molecular ions at m/z 142.97 .
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches at ~1770 cm⁻¹ and C-Cl bonds at 750 cm⁻¹ .
- NMR : ¹³C NMR shows peaks at δ 155 ppm (carbonyl carbon) and δ 45–50 ppm (chlorinated ethyl group) .
Advanced Research Questions
Q. How can researchers mitigate risks when conflicting toxicity data exist for this compound?
- Methodological Answer : While acute inhalation toxicity (LCLo: 200 mg/m³ in mice) is documented , gaps persist in chronic exposure data. Strategies include:
- Analogous Compounds : Use toxicity profiles of structurally similar chloroformates (e.g., ethyl chloroformate) as proxies .
- In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict carcinogenicity or mutagenicity .
- Hierarchical Testing : Prioritize in vitro assays (e.g., Ames test) before in vivo studies .
Q. What reaction mechanisms explain the selectivity of this compound in carbamate formation?
- Methodological Answer : The reagent acts as an electrophilic carbonyl source. In N-debenzylation reactions (e.g., spirocycle synthesis), the chloroformate group (-OC(O)Cl) reacts preferentially with amines:
- Step 1 : Nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate.
- Step 2 : Elimination of Cl⁻, generating a carbamate .
- Selectivity : Steric hindrance from the β-chloroethyl group directs reactivity toward primary amines over secondary ones .
Q. How does this compound facilitate derivatization in chromatographic analysis of amino acids?
- Methodological Answer : It converts polar amino acids into volatile derivatives for GC-MS detection. A protocol includes:
- Derivatization : React with excess reagent in methanol at 60°C for 30 minutes to form ethyl carbamates .
- Quenching : Add sodium bicarbonate to neutralize residual chloroformate .
- Optimization : Adjust pH to 8–9 to maximize yield and minimize hydrolysis .
Q. What strategies prevent decomposition of this compound in moisture-sensitive reactions?
- Methodological Answer :
- Solvent Drying : Pre-treat solvents (e.g., THF, DCM) with molecular sieves (3Å) .
- Inert Atmosphere : Use Schlenk lines or gloveboxes with argon/nitrogen .
- Catalytic Scavengers : Add triethylamine (0.1–1 mol%) to sequester trace HCl .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported boiling points (154°C vs. 156.9°C) for this compound?
- Methodological Answer : Variations arise from measurement conditions:
- Atmospheric Pressure : Lower reported values (e.g., 154°C) are measured at 760 mmHg, while higher values (156.9°C) may reflect impurities or instrumental calibration differences .
- Validation : Cross-check with gas chromatography (retention time vs. standards) or DSC (differential scanning calorimetry) .
Properties
IUPAC Name |
2-chloroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDJQGVOFZBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID2060832 | |
Record name | 2-Chloroethyl chloroformate | |
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Molecular Weight |
142.97 g/mol | |
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Physical Description |
Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Chloroethyl chloroformate | |
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Boiling Point |
312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Solubility |
Insol in cold water, Sol in alcohol, ether, acetone, benzene | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Density |
1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Vapor Pressure |
13 mm Hg at 48-49 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
627-11-2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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Record name | 2-CHLOROETHYL CHLOROFORMATE | |
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